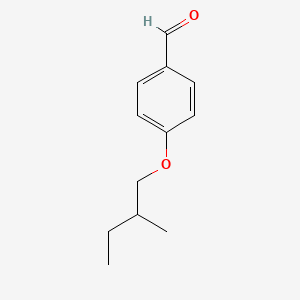

4-(2-Methylbutoxy)benzaldehyde

Description

Significance of Aryl Aldehydes as Synthetic Intermediates in Organic Chemistry

Aryl aldehydes, or aromatic aldehydes, are a class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. wisdomlib.org This structural motif makes them exceptionally versatile and crucial intermediates in organic synthesis. fiveable.me They serve as foundational building blocks for a vast array of more complex molecules, including pharmaceuticals, dyes, polymers, and agrochemicals. fiveable.mersc.org

The reactivity of aryl aldehydes is dominated by two main features: the polarity of the carbonyl group (C=O) and the acidity of any alpha-hydrogens, though in benzaldehyde (B42025) derivatives, there are no alpha-hydrogens on the ring. britannica.com The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, a fundamental step in many organic reactions. fiveable.mebritannica.com This reactivity allows aryl aldehydes to participate in numerous synthetic transformations, such as:

C-C Bond Formation: They are key reactants in reactions like the Wittig, Grignard, and aldol (B89426) reactions. They are also used in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. wisdomlib.org

Synthesis of Heterocycles: Aryl aldehydes are used to construct various heterocyclic systems, such as imidazoles and isoxazoles. wisdomlib.org

Formation of Schiff Bases: They readily react with primary amines to form imines (Schiff bases), which are important in both synthesis and coordination chemistry. wisdomlib.org

Their importance is underscored by their role as key intermediates in the large-scale manufacturing of active pharmaceutical ingredients. researchgate.net Multi-enzyme biocatalytic cascades are also being developed to convert readily available starting materials into valuable α-aryl aldehydes for the synthesis of complex bioactive molecules like non-standard amino acids. acs.orgnih.govwisc.edu

Overview of Benzyl (B1604629) Ether Derivatives in the Design of Advanced Materials

Benzyl ether derivatives are compounds containing a benzyl group (a benzene (B151609) ring attached to a CH₂ group) linked to another group via an oxygen atom. They are a significant class of molecules in the design of advanced materials due to their chemical stability and versatile reactivity. ontosight.aisigmaaldrich.com

In materials science, benzyl ethers are utilized as:

Precursors for Polymers: They are employed in the production of polymers and copolymers with applications in coatings, adhesives, and composite materials. ontosight.ai

Building Blocks for Functional Materials: Diarylmethane motifs, which can be synthesized from benzyl ether derivatives, are key precursors for electroactive and photoactive oligomers and polymers. scirp.orgscirp.org

Components of Covalent Adaptable Networks (CANs): Recent research has introduced benzyl ether-based trans-etherification as a dynamic covalent chemistry for designing CANs. These materials exhibit reprocessability and stress relaxation, expanding the library of chemistries for developing sustainable and adaptable materials. rsc.org

Frameworks for Depolymerizable Materials: Poly(benzyl ethers) have been designed to create polymers that can be selectively depolymerized back to their monomers at room temperature. This "self-immolative" property is highly desirable for applications in reversible adhesion and plastics recycling. researchgate.net

The synthesis of these derivatives often involves methods like the Williamson ether synthesis, and their stable yet cleavable ether bond makes them useful as protecting groups in complex syntheses. ontosight.aisigmaaldrich.com

Structural Features and Research Relevance of the 4-(2-Methylbutoxy) Substituent, Including Chiral Considerations

The 4-(2-methylbutoxy) substituent is the defining feature of 4-(2-methylbutoxy)benzaldehyde. Its structure and properties are central to the compound's applications, particularly in materials science.

Structural Features:

Alkoxy Group: It is an ether group, where a 2-methylbutyl group is attached to the benzene ring via an oxygen atom at the para-position (position 4) relative to the aldehyde.

Branched Chain: Unlike a straight-chain butoxy group, the 2-methylbutoxy group has a branched alkyl chain. This branching influences the molecule's shape and how it packs in solid or liquid-crystalline states.

Chirality: The second carbon atom of the butyl chain is a stereogenic center, meaning the 2-methylbutoxy group is chiral. It can exist as two non-superimposable mirror images, or enantiomers: (S)-2-methylbutoxy and (R)-2-methylbutoxy.

Research Relevance and Chiral Considerations: The chirality of the 2-methylbutoxy group is its most significant feature in research. The introduction of this specific chiral moiety into a molecule is a common strategy to induce macroscopic chiral properties in materials. tandfonline.commdpi.com

Liquid Crystals: The (S)-2-methylbutoxy group is frequently used in the design of chiral liquid crystals. tandfonline.comresearchgate.net Its presence can disrupt simple packing and induce the formation of chiral mesophases, such as chiral nematic (N) and ferroelectric smectic C (SmC*) phases. tandfonline.commdpi.comresearchgate.net These materials are of great interest for applications in display devices and optical shutters due to their unique electro-optical properties. researchgate.netgoogle.com For example, the phase behavior of materials like 4'-butyl-4-(2-methylbutoxy)azoxybenzene has been studied to understand their complex dynamics in different phases. researchgate.netacs.orgdntb.gov.ua

Chiral Polymers and Frameworks: The substituent is used to create optically active polymers. For instance, polythiophenes and polystyrenes incorporating the (S)-2-methylbutoxy group have been synthesized. acs.orgnih.gov The steric bulk and chirality of the side groups can force the polymer backbone to adopt a helical conformation. acs.org It has also been used to construct chiral covalent organic frameworks (CCOFs), where the chirality of the building block is transferred to the porous, crystalline structure. scispace.com

The table below summarizes the key properties of the (S)-enantiomer of the title compound.

| Property | Value |

| Empirical Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Chirality | Contains an (S)-configured stereocenter |

| InChI Key | MAZFCUGZMFDVGD-JTQLQIEISA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Historical Context of this compound in Academic Literature

The academic history of this compound is intrinsically linked to the development of advanced functional materials, particularly liquid crystals and conjugated polymers. While the chemistry of benzaldehyde derivatives has been established since the 19th century, the specific use of this chiral aldehyde appears more recently in the literature, corresponding with a rising interest in chiral materials.

Early Use in Liquid Crystals: Patent literature from as early as 1985 describes the synthesis of p-(2-methylbutoxycarbonyl)benzaldehyde and its subsequent use in creating ferroelectric liquid crystal compounds. google.com This highlights the early recognition of the utility of the 2-methylbutoxy group for inducing ferroelectricity.

Synthesis of Chiral Ligands: A 1997 study reported the synthesis of (S)-(+)-4-(2-methylbutoxy)benzaldehyde as a precursor for creating chiral 4,4'-dialkenyl-2,2'-bipyridine ligands. The goal was to promote the non-centrosymmetric crystallization of organometallic materials for applications in nonlinear optics. cdnsciencepub.com

Building Block for Conjugated Oligomers: Research in the early 2000s utilized this aldehyde in the synthesis of oligo(p-phenylene vinylene)s (OPVs). acs.org It was used as a starting material in multi-step syntheses to create longer conjugated systems containing aldehyde functionalities, which were then coupled to other molecules like fullerenes to study photoinduced energy and electron transfer. acs.orgamazonaws.com

These examples demonstrate that this compound has been consistently valued in the literature not as an end-product, but as a crucial chiral building block for constructing larger, functional molecular and supramolecular architectures.

Structure

3D Structure

Properties

CAS No. |

59472-04-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(2-methylbutoxy)benzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)9-14-12-6-4-11(8-13)5-7-12/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

MAZFCUGZMFDVGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methylbutoxy Benzaldehyde and Its Derivatives

Established Synthetic Routes to 4-(2-Methylbutoxy)benzaldehyde

The preparation of racemic or achiral this compound primarily relies on well-established organic reactions, including nucleophilic substitution to form the ether linkage and formylation to introduce the aldehyde functionality.

Nucleophilic Substitution Approaches from 4-Hydroxybenzaldehyde (B117250) Precursors

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of the hydroxyl group of 4-hydroxybenzaldehyde. This approach typically utilizes the Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an appropriate 2-methylbutyl electrophile.

The general reaction is as follows:

Deprotonation of 4-hydroxybenzaldehyde with a suitable base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide.

Nucleophilic attack of the phenoxide on a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) or a 2-methylbutyl sulfonate (e.g., tosylate, mesylate) via an SN2 mechanism.

This method is efficient for primary alkyl halides, which is the case for 2-methylbutyl derivatives, minimizing the potential for competing elimination reactions.

Etherification Reactions Utilizing Alkyl Halides or Alcohols

Etherification reactions are central to the synthesis of this compound. The Williamson ether synthesis, as mentioned, is a key example where an alkyl halide is employed. masterorganicchemistry.com In this SN2 reaction, an alkoxide ion displaces a halide from an organohalide. For the synthesis of the target molecule, the sodium or potassium salt of 4-hydroxybenzaldehyde is reacted with a 2-methylbutyl halide.

Alternatively, the Mitsunobu reaction provides a powerful method for etherification, particularly when starting from an alcohol. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. In the context of synthesizing this compound, 4-hydroxybenzaldehyde would react with 2-methyl-1-butanol (B89646) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). orgsyn.org The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the phenoxide in an SN2 fashion.

| Etherification Method | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 2-Methylbutyl Halide/Tosylate | Base (e.g., K₂CO₃, NaH) | S |

| Mitsunobu Reaction | 4-Hydroxybenzaldehyde, 2-Methyl-1-butanol | PPh₃, DEAD/DIAD | Inversion of configuration at the alcohol's stereocenter. |

Formylation Reactions for Aldehyde Moiety Introduction

An alternative synthetic strategy involves the introduction of the aldehyde group onto a pre-existing (2-methylbutoxy)benzene ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.orgyoutube.comijpcbs.com The substrate, (2-methylbutoxy)benzene, which is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group, is treated with a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (the Vilsmeier reagent) is the active electrophile, followed by hydrolysis to yield the aldehyde. The formylation is expected to occur predominantly at the para position due to steric hindrance and the directing effect of the alkoxy group.

Chiral Synthesis of (S)-4-(2-Methylbutoxy)benzaldehyde and Related Enantiomers

The synthesis of enantiomerically pure (S)-4-(2-Methylbutoxy)benzaldehyde is of particular interest for its application in the formulation of chiral liquid crystal mixtures. The chirality of the 2-methylbutoxy group is responsible for inducing a helical twist in the nematic phase, leading to the formation of a cholesteric phase.

Enantioselective Pathways and Precursor Derivatization

The synthesis of the (S)-enantiomer typically starts with the commercially available and optically pure (S)-2-methyl-1-butanol. To ensure the retention or controlled inversion of the stereocenter during the etherification, specific synthetic strategies are employed.

One common approach involves the conversion of (S)-2-methyl-1-butanol into a good leaving group, such as a tosylate ((S)-2-methylbutyl tosylate). This derivatization allows for a subsequent Williamson ether synthesis with the phenoxide of 4-hydroxybenzaldehyde. Since the Williamson ether synthesis proceeds via an SN2 mechanism, the reaction occurs with a complete inversion of configuration at the chiral center. Therefore, to obtain (S)-4-(2-Methylbutoxy)benzaldehyde, one would need to start with (R)-2-methylbutyl tosylate. Conversely, starting with (S)-2-methylbutyl tosylate would yield (R)-4-(2-Methylbutoxy)benzaldehyde.

The Mitsunobu reaction is another powerful tool for this chiral synthesis. organic-chemistry.orgnih.gov As this reaction inherently proceeds with inversion of configuration, reacting 4-hydroxybenzaldehyde with (S)-2-methyl-1-butanol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) would lead to the formation of (R)-4-(2-Methylbutoxy)benzaldehyde. To obtain the desired (S)-enantiomer, one would need to start with (R)-2-methyl-1-butanol.

| Chiral Synthesis Method | Chiral Precursor | Key Reagent/Reaction | Stereochemical Outcome |

| Williamson Ether Synthesis | (R)-2-Methylbutyl Tosylate | 4-Hydroxybenzaldehyde phenoxide | Inversion (S |

| Mitsunobu Reaction | (R)-2-Methyl-1-butanol | PPh₃, DEAD/DIAD | Inversion, yields (S)-product |

Strategies for Non-Centrosymmetric Crystallization Promotion

The induction of non-centrosymmetric packing in the solid state is a critical aspect for materials with applications in nonlinear optics. For chiral molecules like (S)-4-(2-Methylbutoxy)benzaldehyde, the inherent chirality does not guarantee crystallization in a non-centrosymmetric space group. Spontaneous resolution can occur, where a racemic mixture crystallizes into separate enantiopure crystals, or a chiral molecule can crystallize in a centrosymmetric space group through the formation of racemic pairs in the unit cell.

Strategies to promote non-centrosymmetric crystallization often involve a combination of molecular design and control over crystallization conditions. The introduction of specific functional groups that encourage directional intermolecular interactions, such as hydrogen bonding or halogen bonding, can favor non-centrosymmetric packing. For instance, the aldehyde group in this compound can participate in hydrogen bonding, which could be exploited to guide the crystal packing.

Furthermore, subtle changes to the molecular structure, such as the introduction of a methyl group, have been shown to induce a shift from a centrosymmetric to a non-centrosymmetric space group. rsc.org The interplay of steric effects and intermolecular forces introduced by such modifications can disrupt otherwise favored centrosymmetric packing arrangements.

Control over the crystallization process itself is also crucial. Factors such as the choice of solvent, rate of cooling, and the presence of additives can influence the nucleation and growth of crystals, potentially favoring the formation of a non-centrosymmetric polymorph. The study of liquid crystalline behavior itself can also provide insights, as the pre-ordering in the mesophase can influence the final crystal structure upon cooling. researchgate.netnih.gov

Integration of this compound in Broader Synthetic Schemes

This compound serves as a crucial intermediate in multi-step synthetic pathways, particularly in the creation of advanced materials such as liquid crystals. The presence of the chiral 2-methylbutoxy group makes it a valuable precursor for inducing chirality in the final molecular structure, which is a key property for many advanced liquid crystal phases.

The most prominent application of this aldehyde is in the synthesis of Schiff bases (or azomethines). This is typically achieved through a condensation reaction with a primary amine, often a substituted aniline (B41778). The reaction involves the aldehyde group of this compound reacting with the amino group of the aniline to form an imine linkage (-CH=N-). This transformation is a straightforward and high-yielding method for linking aromatic moieties together.

A general scheme for this integration is as follows:

Reaction: Condensation of this compound with a selected aromatic amine.

Conditions: The reactants are typically refluxed in an alcoholic solvent, such as absolute ethanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration process.

Product: The resulting N-benzylideneaniline derivative, which incorporates the 4-(2-methylbutoxy)phenyl group, often exhibits liquid crystalline properties.

Another potential synthetic application involves the conversion of the aldehyde group into other functional moieties. For instance, a Wittig reaction could transform the benzaldehyde (B42025) into a substituted styrene (B11656). This styrene derivative can then be used as a monomer for polymerization or as a ligand for the synthesis of organometallic catalysts, demonstrating the versatility of this compound as a synthetic intermediate.

Optimization of Reaction Conditions for Yield and Purity

The primary synthetic route to this compound itself is the Williamson ether synthesis. This well-established method involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-methylbutyl halide, such as 1-bromo-2-methylbutane, in the presence of a base. The optimization of this reaction is critical to maximize the yield and ensure the high purity of the final product, which is essential for its subsequent applications, especially in liquid crystal synthesis where impurities can disrupt the formation of desired mesophases.

The key parameters for optimization include the choice of base, solvent, reaction temperature, and reaction time.

Base: The base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (Et₃N). The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts. A moderately strong base like potassium carbonate is often preferred for its balance of reactivity, cost, and ease of handling.

Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. The choice of solvent can influence the reaction rate and selectivity.

Temperature: The reaction temperature affects the rate of the Sₙ2 reaction. Higher temperatures can increase the reaction speed but may also promote side reactions, leading to lower purity. A moderately elevated temperature (e.g., 60-80 °C) is often optimal to ensure a reasonable reaction time without significant degradation or byproduct formation.

The following interactive table illustrates a typical approach to optimizing the Williamson ether synthesis for preparing this compound, showing how varying conditions can influence the outcome.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 24 | 85 | 95 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 92 | 98 |

| 3 | NaH | DMF | 25 (RT) | 12 | 88 | 97 |

| 4 | Et₃N | Ethanol | 78 (Reflux) | 48 | 65 | 90 |

| 5 | K₂CO₃ | DMF | 100 | 8 | 89 | 94 |

This table is for illustrative purposes to demonstrate the principles of reaction optimization and does not represent empirically verified data.

From such an optimization study, ideal conditions can be identified. For instance, using potassium carbonate in DMF at 80°C (Entry 2) provides a balance of high yield and excellent purity with a reasonable reaction time. Careful purification, typically involving recrystallization or column chromatography, is the final step to obtain this compound of a purity suitable for its intended synthetic applications.

Organic Reactions and Transformational Chemistry of 4 2 Methylbutoxy Benzaldehyde

Aldehyde Group Reactivity: Nucleophilic Additions and Condensation Reactions

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for numerous synthetic transformations.

Nucleophilic Addition: In nucleophilic addition reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of aldehydes in such additions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org Aromatic aldehydes like 4-(2-Methylbutoxy)benzaldehyde are slightly less reactive than their aliphatic counterparts because the aromatic ring can donate electron density through resonance, making the carbonyl group less electrophilic. libretexts.orglibretexts.org

Common nucleophilic addition reactions for this compound include:

Cyanohydrin Formation: Reaction with a cyanide source (e.g., HCN or NaCN) to form a cyanohydrin.

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which can serve as protecting groups for the aldehyde.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

Condensation Reactions: These reactions involve a nucleophilic addition step followed by a dehydration (loss of a water molecule) step. A prominent example is the aldol (B89426) condensation, where an enolate ion reacts with an aldehyde. magritek.com this compound, lacking α-hydrogens, cannot form an enolate itself but can act as an electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with another carbonyl compound that does have α-hydrogens, such as acetophenone. magritek.comresearchgate.net These reactions are crucial for forming carbon-carbon bonds and synthesizing α,β-unsaturated carbonyl compounds. magritek.com

| Reaction Type | Reactant(s) | Key Conditions | Product Class |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻, ROH, R-MgX) | Acid or Base Catalyst | Cyanohydrin, Acetal, Alcohol |

| Claisen-Schmidt Condensation | Enolizable Ketone/Aldehyde (e.g., Acetone) | Base (e.g., KOH, NaOH) | α,β-Unsaturated Ketone |

| Hydrazone Formation | Hydrazine derivative (e.g., 2,4-Dinitrophenylhydrazine) | Acid Catalyst | Hydrazone |

Participation in Wittig-Horner Coupling Reactions for Extended Conjugation Systems

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are powerful methods for synthesizing alkenes from carbonyl compounds. nih.govlibretexts.org These reactions are particularly valuable for converting the aldehyde group of this compound into a carbon-carbon double bond (vinylene group), thereby extending the conjugated π-system of the molecule.

In the Wittig-Horner reaction, a phosphonate carbanion (a stabilized ylide) attacks the aldehyde. organic-chemistry.org This process is often preferred over the classical Wittig reaction because the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture. organic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene. organic-chemistry.orgorganic-synthesis.com

This transformation is fundamental in the synthesis of stilbenes, styrenes, and poly(p-phenylene vinylene)s (PPVs), which are materials with important optical and electronic properties. By reacting this compound with a suitable phosphonate, such as diethyl benzylphosphonate, extended conjugated systems are readily assembled.

| Reaction Name | Key Reagents | Typical Base | Primary Product | Stereoselectivity |

| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, KOtBu | Alkene | Z-selective (non-stabilized ylides) |

| Horner-Wadsworth-Emmons | Phosphonate Ester | NaH, NaOMe, K₂CO₃ | Alkene | E-selective (stabilized ylides) |

Integration into Cascade Reactions and Complex Synthetic Sequences

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. This approach offers high atom and step economy. The aldehyde functionality of this compound makes it an excellent candidate for initiating such cascades.

For instance, a nucleophilic addition to the aldehyde could generate an intermediate that subsequently undergoes an intramolecular cyclization. An example of this principle is the Stetter reaction, where an aldehyde is added to an α,β-unsaturated compound under the catalysis of a thiazolium salt, leading to the formation of a 1,4-dicarbonyl compound. researchgate.net

Enzyme-mediated cascade reactions are also prevalent in biosynthesis, where aldehydes often participate in intricate cyclization and rearrangement pathways. nih.gov In synthetic chemistry, this compound can be incorporated into complex sequences designed to build natural product scaffolds or other architecturally complex molecules. For example, its reaction with urea and an acetophenone derivative can lead to the formation of aryl-substituted pyrimidin-2-ones in a multi-component reaction. researchgate.net These sequences leverage the aldehyde's reactivity to set key stereocenters or construct heterocyclic ring systems.

Derivatization Strategies for Functional Material Precursors

The modification, or derivatization, of this compound is a key strategy for creating precursors to advanced functional materials. The chiral 2-methylbutoxy group is often incorporated to induce chirality in the final material or to improve the solubility of rigid conjugated polymers in common organic solvents.

One of the most straightforward and widely used derivatization reactions of aldehydes is the formation of Schiff bases (or imines). This reaction involves the condensation of this compound with a primary amine under mild, often acid-catalyzed, conditions, resulting in the formation of a carbon-nitrogen double bond (azomethine group). sysrevpharm.orgbiointerfaceresearch.comijmcmed.org

Schiff bases derived from this aldehyde are of significant interest in materials science. They are precursors to:

Liquid Crystals: The rigid azomethine linkage can promote the formation of liquid crystalline phases.

Metal Complexes: The imine nitrogen can coordinate to metal ions, forming stable metal-organic complexes with potential applications in catalysis and sensing. biointerfaceresearch.commdpi.com

Biologically Active Compounds: Schiff bases are known to exhibit a wide range of biological activities. alayen.edu.iq

The synthesis is typically a high-yield reaction, as illustrated in the table below.

| Amine Reactant | Catalyst | Solvent | Product Type |

| Aniline (B41778) derivative | Acetic Acid | Ethanol | N-aryl imine |

| Aliphatic amine | None / Mild heating | Toluene | N-alkyl imine |

| Hydrazine derivative | Acetic Acid | Ethanol | Hydrazone |

Oligo(p-phenylene vinylene)s (OPVs) are a class of conjugated organic materials known for their strong fluorescence and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

This compound is a crucial monomer for the synthesis of OPV analogues. The 2-methylbutoxy side chains are essential for ensuring solubility, which is a major challenge for the processing of rigid-rod conjugated polymers. scispace.com The synthesis of these materials can be achieved through various polymerization methods that leverage the aldehyde's reactivity, including:

Wittig and Horner-Wadsworth-Emmons Reactions: Step-growth polymerization by reacting a bis-phosphonate with a dialdehyde, or by reacting this compound with a bis-ylide.

Gilch Polymerization: A base-induced polymerization of α,α'-dihalo-p-xylenes. While this method does not directly use the aldehyde, this compound is a precursor to the required xylylene monomer.

These synthetic routes allow for the precise control of the oligomer or polymer structure, enabling the tuning of their optoelectronic properties for specific device applications. scispace.com

Applications in Advanced Materials Science

4-(2-Methylbutoxy)benzaldehyde in Liquid Crystalline Systems

The incorporation of the this compound moiety into larger molecular structures is a key strategy for designing liquid crystals with specific, controlled properties. The chiral tail is particularly significant for inducing helical superstructures, leading to the formation of cholesteric or chiral smectic phases.

The synthesis of liquid crystal mesogens containing the 2-methylbutoxy group typically involves multi-step chemical reactions where this compound or its derivatives are coupled with other molecular units. A common synthetic route is the esterification of a derivative, such as 4-[(S)-(-)-2-methylbutoxy]benzoic acid, with various core structures like hydroquinones to form calamitic (rod-like) mesogens. nih.gov Another approach involves forming Schiff bases, where the aldehyde group of this compound reacts with an aniline (B41778) derivative.

Furthermore, the 2-methylbutoxy moiety can be incorporated into supramolecular liquid crystal systems. For instance, non-mesogenic components, such as 4-[(S)-(-)-2-methylbutoxy]benzoic acid and 4,4′-bipyridyl, can self-assemble through hydrogen bonding to form elongated complexes. rsc.org These supramolecular structures possess the necessary anisotropy to exhibit liquid crystalline behavior. rsc.org The design of these molecules often targets a rigid core to promote anisotropic alignment, while the chiral, flexible 2-methylbutoxy tail influences the specific mesophase and its temperature range. nsf.gov

Liquid crystals derived from this compound exhibit a rich variety of mesophases, a behavior critically influenced by molecular structure and intermolecular interactions. The inherent chirality of the 2-methylbutoxy group is instrumental in inducing helical structures, leading to cholesteric (chiral nematic) phases.

For example, the compound 4'-butyl-4-(2-methylbutoxy)azoxybenzene is reported to exhibit a cholesteric phase. nih.gov In supramolecular systems, mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid have been shown to display chiral nematic (N*), blue, and smectic A phases, depending on the mole fraction of the components. rsc.org The formation of these phases is a direct result of the elongated hydrogen-bonded complexes created in the mixture. rsc.org The smectic A phase is characterized by molecules arranged in layers, while the nematic and cholesteric phases possess orientational but not positional order. medcraveebooks.com The cholesteric phase is distinguished by a helical twist of the molecular directors. libretexts.org

The specific phase transitions and their corresponding temperatures are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

Table 1: Phase Behavior of Materials Incorporating the 2-Methylbutoxy Moiety

| Compound/System | Phase Sequence | Reference |

|---|---|---|

| 4'-butyl-4-(2-methylbutoxy)azoxybenzene | Isotropic ↔ Cholesteric ↔ Crystalline | nih.gov |

| Mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid | Isotropic ↔ Chiral Nematic (N*) / Blue Phase ↔ Smectic A ↔ Crystalline | rsc.org |

Dielectric relaxation spectroscopy is a powerful technique used to investigate the molecular dynamics of liquid crystals. In systems containing the 2-methylbutoxy group, this method reveals complex molecular motions in different phases. nih.gov For 4'-butyl-4-(2-methylbutoxy)azoxybenzene, studies have identified two distinct and well-separated relaxation processes in the cholesteric and crystalline phases. nih.gov

Table 2: Dielectric Relaxation Processes in 4'-butyl-4-(2-methylbutoxy)azoxybenzene

| Phase | Relaxation Process | Molecular Motion | Temperature Dependence | Reference |

|---|---|---|---|---|

| Isotropic, Cholesteric, Crystalline | Process 1 | Flip-flop motions (rotation around short axis) | Arrhenius type | nih.gov |

| Isotropic, Cholesteric, Crystalline | Process 2 | Rotation around long axis | Arrhenius type | nih.gov |

| Cholesteric, Crystalline | Process 3 (Low Frequency) | Hidden in conductivity region | - | nih.gov |

The formation and stability of liquid crystalline phases are governed by a delicate balance of intermolecular interactions. scirp.orgresearchgate.net For mesogens incorporating the this compound structure, these forces include dipole-dipole interactions, π-π stacking, and van der Waals forces. semanticscholar.org The benzaldehyde (B42025) portion of the molecule contains polar groups and aromatic rings that contribute significantly to these interactions, which are essential for establishing the long-range orientational order characteristic of liquid crystals. libretexts.org

The chiral 2-methylbutoxy tail plays a dual role. Its flexibility can influence the packing of the molecules, while its chirality is responsible for introducing a helical twist, leading to cholesteric phases. libretexts.org Computational methods, such as density functional theory (DFT), can be used to model these intermolecular interactions and predict how molecules will self-organize. semanticscholar.org The dynamics in the liquid crystalline state involve a competition between these ordering interactions and the thermal energy of the molecules, which promotes isotropic disorder. scirp.org The collective behavior of these interactions determines the macroscopic properties of the liquid crystal, such as its phase transition temperatures and viscoelastic constants. researchgate.net

The miscibility of low molecular weight liquid crystals (LMWLCs) with polymers is a key area of research for creating advanced composite materials, such as polymer-dispersed liquid crystals (PDLCs). While specific miscibility studies on this compound derivatives were not detailed in the provided sources, general principles can be applied. The miscibility depends heavily on the chemical structures of both the LMWLC and the polymer.

Structural similarity between the liquid crystal mesogen and the polymer's repeating unit generally enhances miscibility. nih.gov For instance, a polymer with side chains that resemble the mesogenic core of a 2-methylbutoxy-containing liquid crystal would likely exhibit good miscibility. nih.govmdpi.com Flexible spacers in the polymer backbone can also facilitate the incorporation of mesogenic units. medcraveebooks.compageplace.de The interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions, between the polymer and the liquid crystal molecules is crucial in determining the stability and morphology of the resulting blend. medcraveebooks.com

Chiral Optoelectronic and Supramolecular Materials

The chirality inherent to the 2-methylbutoxy group makes this compound a valuable precursor for chiral optoelectronic and supramolecular materials. nih.gov These materials are designed to interact with or control the polarization of light, which is critical for applications in sensors, displays, and optical information processing. nih.gov

A prominent example is the formation of supramolecular chiral liquid crystals through non-covalent interactions like hydrogen bonding. rsc.org As mentioned, combining 4-[(S)-(-)-2-methylbutoxy]benzoic acid with 4,4′-bipyridyl results in a hydrogen-bonded complex that exhibits chiral nematic phases. rsc.org This demonstrates the transfer of chirality from the molecular level to a macroscopic, self-assembled system. rsc.org

In the field of chiral optoelectronics, aldehydes containing the 2-methylbutoxy group are used to synthesize advanced materials like chiral covalent organic frameworks (COFs). For example, the linkage of 2,5-bis((S/R))-2-methylbutoxy)terephthalaldehyde with photosensitive amines has been reported to create chiral 2D COFs. researchgate.net These materials are designed for the direct detection of circularly polarized light (CPL), a key challenge in developing next-generation optoelectronic sensors. researchgate.net The chiral framework engendered by the 2-methylbutoxy groups allows the material to differentiate between left- and right-handed CPL. researchgate.net

Role of Chiral 2-Methylbutoxy Group in Non-Centrosymmetric Crystallization

Chirality is a key requirement for achieving non-centrosymmetric crystal packing, a property essential for materials exhibiting second-order nonlinear optical (NLO) effects. The presence of a stereocenter, such as the one in the (S)- or (R)-2-methylbutoxy group, breaks the inversion symmetry of the molecule. During crystallization, this molecular chirality can be transferred to the supramolecular level, forcing the molecules to pack in one of the 65 chiral Sohncke space groups. This arrangement prevents the cancellation of molecular dipoles within the crystal lattice, a common issue in centrosymmetric structures, thus allowing for the expression of macroscopic NLO properties. While direct crystallographic studies of this compound are not extensively detailed, the principle remains that its chiral group is a crucial design element for inducing the necessary non-centrosymmetric ordering in larger target molecules derived from it.

Self-Assembled Chiral Stacks and Cascade Energy Transfer Mechanisms

In conjugated systems like oligo(p-phenylene vinylene)s (OPVs), the 2-methylbutoxy groups play a dual role. Besides ensuring solubility, their chiral nature guides the self-assembly of the planar aromatic backbones into helical, or chiral, stacks. This ordered arrangement is primarily stabilized by π–π stacking interactions between the conjugated backbones and van der Waals forces between the side chains.

The formation of these well-defined chiral stacks creates pathways for efficient cascade energy transfer. In such a system, energy absorbed by one chromophore can migrate coherently along the stack to an energy acceptor. The precise helical arrangement, dictated by the chiral side groups, influences the electronic coupling between adjacent molecules, thereby controlling the efficiency and directionality of the energy transfer process. This mechanism is vital for designing artificial light-harvesting systems where absorbed energy must be funneled to a specific reaction center.

Development of Chiral Covalent Organic Frameworks (COFs) for Circularly Polarized Light Detection

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. The introduction of chirality into the COF backbone allows for the creation of materials that can interact differently with left- and right-handed circularly polarized light (CPL). A key strategy for achieving this involves using chiral building blocks during synthesis.

Researchers have successfully synthesized two-dimensional (2D) chiral COFs, designated CityU-7 and CityU-8, using a chiral dialdehyde building block, 2,5-bis((S/R))-2-methylbutoxy)terephthalaldehyde, which features the same chiral side chains as this compound. cityu.edu.hkresearchgate.net These chiral groups impart a helical twist to the COF pores. When combined with photosensitive porphyrin-based monomers, the resulting COFs exhibit strong chiroptical responses. cityu.edu.hkresearchgate.net When integrated into photodetectors, these chiral COFs can effectively distinguish between left-handed and right-handed CPL, demonstrating their potential for applications in advanced optical communication and sensing. cityu.edu.hkresearchgate.net

| Property | CityU-7 / CityU-8 COF-based Photodetector |

| Target Application | Direct detection of Circularly Polarized Light (CPL) |

| Chiral Building Block | 2,5-bis((S/R))-2-methylbutoxy)terephthalaldehyde |

| Photosensitive Unit | 5,10,15,20-tetrakis(4-aminophenyl)porphyrin |

| Performance | High responsivity and detectivity for CPL at 405 nm |

| Key Feature | Can distinguish between left- and right-handed CPL |

Application of Chiral 2-Methylbutoxy-Containing Scaffolds in Optoelectronic Artificial Synapses

Optoelectronic artificial synapses are devices that mimic the function of biological synapses, using both light and electrical signals to process information. These devices are a cornerstone of next-generation neuromorphic computing. Typically, they are fabricated from materials where light can modulate electrical conductivity, such as organic heterojunctions, 2D materials, or metal-organic frameworks (MOFs). nih.govnih.gov For instance, a 2D MOF film (Cu-THPP) has been used as an active layer to simulate synaptic functions like long-term and short-term plasticity under optical stimulation. nih.gov

While the development of organic optoelectronic synapses is an active area of research, the specific application of scaffolds containing the chiral 2-methylbutoxy group in this field is not well-documented in current literature. The focus has largely been on the photoresponsive properties of the active material itself rather than on chirality induced by side chains.

Contributions to Organic Electronics and Photovoltaic Devices

In the realm of organic electronics, derivatives of this compound are instrumental in constructing donor-acceptor systems, which are the fundamental units of organic photovoltaic (OPV) cells and other electronic devices.

Synthesis of Oligo(p-phenylene vinylene)-Porphyrin Dyads for Photophysical Investigations

Donor-acceptor dyads, particularly those linking a light-absorbing antenna unit to an electron acceptor, are crucial for studying fundamental photophysical processes. Oligo(p-phenylene vinylene) (OPV) segments, known for their high fluorescence quantum yields and tunable absorption, are excellent antenna components. Porphyrins are versatile molecules that can act as either electron donors or acceptors.

The synthesis of OPV-porphyrin dyads often utilizes the aldehyde functionality. Aldehydes like this compound can be used to build up the OPV chain through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. This OPV-aldehyde can then be coupled to a porphyrin core, creating a covalently linked dyad. The chiral 2-methylbutoxy groups are appended to the OPV backbone to ensure solubility in organic solvents, which is critical for both synthesis and characterization, and to control the supramolecular organization.

Computational Chemistry Approaches to 4 2 Methylbutoxy Benzaldehyde Systems

Quantum Mechanical Studies: Density Functional Theory (DFT) and Ab Initio Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for studying the electronic characteristics of molecular systems. DFT, especially with hybrid functionals like B3LYP, has proven effective for accurately predicting the geometries and vibrational frequencies of benzaldehyde (B42025) derivatives. researchgate.net These methods are used to calculate the ground-state electronic energy of the molecule, from which a wide range of properties can be derived.

Electronic structure calculations for 4-(2-Methylbutoxy)benzaldehyde focus on understanding the distribution of electrons within the molecule and the nature of its chemical bonds. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the alkoxy group, reflecting its electron-donating character. The LUMO is anticipated to be concentrated on the electron-withdrawing benzaldehyde moiety, particularly the carbonyl group. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic transitions. mdpi.com From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature. mdpi.com

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -6.15 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | -1.85 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential (I) | 6.15 | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 1.85 | The energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness (η) | 2.15 | Measures resistance to change in electron distribution ( (I-A)/2 ). researchgate.net |

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data and allow for the unambiguous assignment of each vibrational mode to specific molecular motions. nih.govmdpi.com

For this compound, key vibrational modes of interest include the C=O stretching of the aldehyde group, the stretching and bending modes of the aromatic ring, the C-O-C asymmetric and symmetric stretches of the ether linkage, and the various C-H bending and stretching modes of the 2-methylbutoxy chain. nih.gov Inelastic Neutron Scattering (INS) spectroscopy, combined with periodic DFT calculations, has been particularly effective in studying the vibrational dynamics of similar crystalline benzaldehyde derivatives, providing detailed information on low-frequency modes like methyl group torsions and lattice vibrations. nih.govnih.gov

| Vibrational Mode | Predicted Frequency (cm-1) | Description of Motion |

|---|---|---|

| ν(C=O) | 1695 | Stretching of the carbonyl group in the aldehyde. |

| ν(C-C)ring | 1580 | Stretching vibrations within the aromatic benzene ring. |

| δ(C-H)aldehyde | 1405 | In-plane bending of the aldehyde C-H bond. |

| νasym(C-O-C) | 1255 | Asymmetric stretching of the ether linkage. |

| νsym(C-O-C) | 1030 | Symmetric stretching of the ether linkage. |

| γ(C-H)ring | 830 | Out-of-plane bending of aromatic C-H bonds (para-substituted). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in different environments (e.g., in solution or as a liquid crystal). aps.org

For this compound, MD simulations are particularly valuable for analyzing the flexibility of the 2-methylbutoxy side chain. This chain has several rotatable bonds, leading to a large number of possible conformations. MD simulations can identify the lowest energy conformers, determine the energy barriers between them, and calculate the population distribution of different conformational states at a given temperature. This information is critical for understanding how the molecule's shape influences its packing in condensed phases and its interaction with other molecules or biological receptors. researchgate.net

Intermolecular Interaction Analysis: Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction Plots (NCIPLOT)

Understanding the noncovalent interactions that govern molecular recognition and self-assembly is crucial. Several computational techniques are used to analyze these forces.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. mdpi.com Conversely, a positive potential (blue) would be expected around the aldehyde hydrogen. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM is a rigorous method for analyzing the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgresearchgate.net The presence of a bond path and a bond critical point (BCP) between two atoms is a necessary and sufficient condition for bonding. researchgate.netwiley-vch.de By analyzing the properties of the electron density at the BCP, one can characterize the nature and strength of interactions, including weak noncovalent contacts like C-H···O hydrogen bonds, which are expected to be important in the crystal packing of this compound.

Noncovalent Interaction Plots (NCIPLOT): NCIPLOT is a visualization technique that identifies noncovalent interactions in real space based on the electron density and its derivatives. It generates graphical surfaces that highlight attractive (e.g., hydrogen bonding, van der Waals) and repulsive (steric clash) interactions, providing a clear and intuitive picture of the interaction patterns within and between molecules.

Rational Design and Prediction of Novel 2-Methylbutoxy-Substituted Compounds with Tailored Properties

The insights gained from the computational studies described above form a basis for the rational design of new molecules. By establishing clear structure-property relationships for this compound, researchers can predict how chemical modifications will affect molecular behavior.

For instance, understanding the role of the HOMO-LUMO gap in electronic properties allows for the design of novel compounds with tailored optical or electronic characteristics by adding specific electron-donating or electron-withdrawing groups. researchgate.net Similarly, knowledge of the conformational preferences of the 2-methylbutoxy chain can guide the design of molecules with specific shapes for applications in materials science or medicinal chemistry. Computational screening of virtual libraries of related compounds allows for the prioritization of synthetic targets, saving significant time and resources in the discovery of new functional materials.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Strategies and Green Chemistry Innovations

The synthesis of 4-(2-Methylbutoxy)benzaldehyde and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. While traditional synthetic routes are established, future research will likely focus on developing more sustainable and efficient methodologies. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, provide a framework for these advancements beilstein-journals.orgmdpi.com.

Key areas of exploration include:

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a primary goal of green chemistry mdpi.com. Research into catalyst-free condensation reactions, potentially activated by non-traditional energy sources, could provide cleaner synthetic pathways researchgate.net.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods mdpi.comscielo.org.bo. Exploring these techniques for the etherification of 4-hydroxybenzaldehyde (B117250) with a 2-methylbutoxy precursor or for subsequent condensation reactions is a promising avenue.

Use of Greener Solvents: Future syntheses will aim to replace hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids mdpi.com. The development of reactions in aqueous media or under solvent-free conditions represents a significant step towards sustainability researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves exploring multicomponent reactions where several starting materials are combined in a single step to form the desired product with minimal byproducts.

Innovations in these areas will not only make the production of this compound more environmentally friendly but also potentially more cost-effective for large-scale applications.

Development of Advanced Chiral Liquid Crystalline Materials for Display and Sensing Technologies

The inherent chirality of this compound makes it a highly attractive component for the design of advanced liquid crystalline materials. Chirality is a key property for inducing helical superstructures in liquid crystal phases, which are essential for various technological applications researchgate.netmdpi.com.

For Display Technologies: Future research will likely involve using this compound as a chiral dopant or as a core component in the synthesis of new liquid crystal molecules. When added to an achiral nematic liquid crystal host, it can induce a chiral nematic (cholesteric) phase aps.org. The pitch of the resulting helical structure is a critical parameter for applications in reflective displays, color filters, and tunable photonic devices. Research has shown that structurally similar chiral molecules, such as 4-[(S)-(-)-2-methylbutoxy]benzoic acid, can induce chiral nematic, blue, and smectic A phases when combined with other molecules, demonstrating the potent effect of the 2-methylbutoxy chiral group on mesophase behavior rsc.org.

For Sensing Technologies: The development of liquid crystal-based sensors is a rapidly growing field. The orientation of liquid crystals is highly sensitive to external stimuli, including temperature, electric fields, and the presence of chemical analytes at surfaces. By incorporating this compound into liquid crystal systems, it is possible to design novel sensors. For example, functionalizing the aldehyde group could allow for covalent immobilization onto surfaces, creating a chiral interface. The interaction of target analytes with this surface could disrupt the liquid crystal ordering, leading to a detectable optical response. This principle is analogous to the development of optical sensors using other functionalized benzaldehydes for detecting ions in solution researchgate.net.

The table below summarizes potential research directions for chiral liquid crystals based on this compound.

| Research Direction | Target Application | Key Properties to Investigate |

| Use as a chiral dopant | Reflective Displays, Smart Glass | Helical Twisting Power (HTP), Pitch Length, Temperature Stability |

| Synthesis of chiral mesogens | Fast-Switching LCDs, Ferroelectric Displays | Spontaneous Polarization, Mesophase Type (e.g., Smectic C*), Switching Time |

| Functionalized surface coatings | Chemical and Biological Sensors | Surface Anchoring, Response to Target Analytes, Optical Signal Change |

Integration into Next-Generation Optoelectronic Devices and Neuromorphic Computing Systems

The molecular structure of this compound, featuring an electron-donating alkoxy group and an electron-withdrawing aldehyde group on a conjugated benzene (B151609) ring, suggests potential for applications in optoelectronics.

Optoelectronic Devices: Molecules with similar donor-acceptor structures are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications like frequency conversion and optical switching. Theoretical studies on other benzaldehyde (B42025) derivatives have shown that they can possess significant first static hyperpolarizability, a key indicator of NLO activity researchgate.net. Future research could involve the synthesis of Schiff bases or other extended π-conjugated systems derived from this compound to enhance these NLO properties. Such materials could be integrated into devices for optical data storage, telecommunications, and integrated photonic circuits.

Neuromorphic Computing: A more speculative but highly innovative research direction is the integration of chiral molecules like this compound into materials for neuromorphic computing. This field aims to develop computing architectures that mimic the structure and function of the human brain. Materials with switchable states are essential for creating artificial synapses and neurons. The potential for chiral liquid crystals to exhibit multiple stable or metastable states under the influence of electric fields could be harnessed for this purpose. The ferroelectric and antiferroelectric phases found in some chiral smectic liquid crystals offer distinct polarization states that could be used to encode and process information in a brain-inspired manner mdpi.com. While this application is still in its infancy, the unique properties of chiral organic molecules make them a compelling class of materials for future exploration in this domain.

Synergistic Computational-Experimental Approaches for Deeper Mechanistic Understanding and Materials Design

A powerful strategy for accelerating the discovery and optimization of new materials based on this compound involves the close integration of computational modeling and experimental synthesis. Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide profound insights into molecular properties before a single experiment is performed researchgate.net.

Predictive Modeling: Computational tools can be used to predict a wide range of properties for derivatives of this compound. This includes:

Molecular Geometry and Conformation: Understanding the three-dimensional structure is the first step in predicting material properties mdpi.com.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting optical and electronic behavior, such as absorption spectra and charge transfer characteristics researchgate.net.

Spectroscopic Analysis: Simulating NMR, IR, and UV-Vis spectra can aid in the characterization and verification of newly synthesized compounds nih.gov.

Intermolecular Interactions: Using methods like Crystal Lattice Program (CLP-PIXEL), researchers can calculate the energies of intermolecular interactions, which are crucial for understanding crystal packing and predicting liquid crystalline behavior mdpi.com.

The table below outlines how computational methods can guide experimental work.

| Computational Prediction | Experimental Correlation | Application in Materials Design |

| Molecular Polarizability and Hyperpolarizability | Nonlinear Optical (NLO) measurements | Screening candidates for optoelectronic devices |

| Intermolecular Interaction Energies | X-ray Diffraction (XRD), Thermal Analysis (DSC) | Designing molecules that self-assemble into desired liquid crystal phases |

| HOMO-LUMO Energy Gap | UV-Vis Spectroscopy | Tuning the color and electronic properties of dyes and functional materials |

| Conformational Energy Landscapes | NMR Spectroscopy, Polymorph Screening | Understanding molecular flexibility and its impact on bulk properties |

By using this synergistic approach, researchers can move from trial-and-error experimentation to a more rational, targeted design of new materials. Computational screening can identify the most promising molecular candidates for synthesis, saving significant time and resources and providing a deeper fundamental understanding of the structure-property relationships that govern the performance of these advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Methylbutoxy)benzaldehyde in laboratory settings?

- Methodology : Cycloaddition reactions using Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides like phthalic anhydride under nitrogen atmosphere, followed by purification via column chromatography. Reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) and characterization techniques (TLC, FT-IR, -NMR) are critical for reproducibility .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-Hydroxybenzaldehyde, bis(2,2'-dichloroethyl)ether | Alkylation to introduce methoxybutoxy group |

| 2 | DMF, 80°C, 12h | Solvent and reaction medium |

| 3 | TLC monitoring | Purity assessment |

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm) and ether C-O-C bands (~1250 cm) .

- -NMR : Peaks at δ 9.8–10.0 ppm (aldehyde proton) and δ 3.5–4.0 ppm (methoxybutoxy protons) .

Q. What safety precautions are essential when handling this compound?

- Critical Measures :

- Storage : Keep in tightly sealed containers away from light and moisture to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; flush with water for 15 minutes if exposed .

- Ventilation : Conduct reactions in fume hoods due to volatile aldehydes .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methods :

- Quantum Chemistry (QSQN) : Predict molecular orbitals, dipole moments, and electrostatic potentials using software like Gaussian .

- QSPR Models : Correlate substituent effects (e.g., methoxybutoxy group) with solubility, boiling point, and logP values .

- Example Output :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| LogP | 2.8 | 2.7 (HPLC) |

| Boiling Point | 220°C | 215°C (observed) |

Q. How can crystallographic data be utilized to elucidate the molecular conformation of this compound derivatives?

- Techniques :

- X-ray Diffraction : Resolve bond angles (e.g., C-O-C ~109°) and dihedral angles between aromatic rings (~78°) using SHELX software .

- Hydrogen Bonding Analysis : Identify weak CH-π interactions (e.g., H···C distances ~2.8 Å) influencing crystal packing .

Q. What are the mechanistic insights into the reactivity of this compound in nucleophilic addition reactions?

- Key Findings :

- Electrophilicity : The aldehyde group undergoes nucleophilic attack (e.g., Wittig reactions) due to electron-withdrawing effects of the methoxybutoxy substituent .

- Steric Effects : Bulky substituents reduce reaction rates in asymmetric alcohol synthesis (e.g., enantiomeric excess drops from 95% to 75% with larger groups) .

- Application : Synthesis of anti-cancer agents via condensation with polyamines to form macrocyclic compounds .

Data Contradictions and Resolutions

- Synthesis Yield Variability : Discrepancies in reported yields (50–80%) may arise from differences in solvent purity (DMF vs. DMSO) or reaction time optimization .

- Safety Data Gaps : While EFSA provides toxicity guidelines for structurally similar aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde), specific studies on this compound are limited. Interim protocols recommend adhering to ALARA principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.